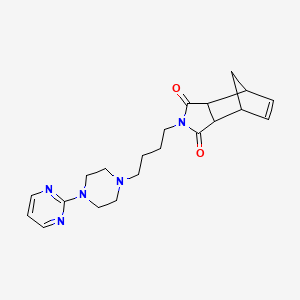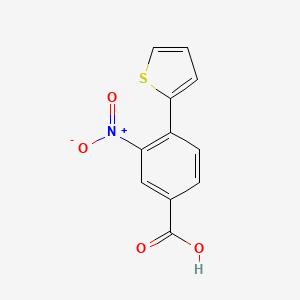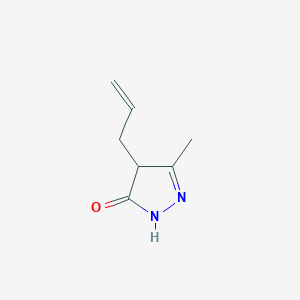![molecular formula C13H11N5O B12082165 Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- CAS No. 89814-95-9](/img/structure/B12082165.png)
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is a heterocyclic compound that has garnered significant attention due to its diverse structural significance and biological activities. This compound is composed of fused pyran and pyrazole rings, making it a member of the pyranopyrazole family. Pyrano[2,3-c]pyrazoles have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- typically involves a multicomponent reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrile in an aqueous ethanol medium . This process can be enhanced using energy-efficient techniques such as microwave and ultrasound-assisted synthesis .
Industrial Production Methods: Industrial production methods focus on green chemistry principles, utilizing benign catalysts and biodegradable composites. Solvent selection often emphasizes water as a renewable and non-toxic medium, and solvent-free conditions are also explored .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential inhibitor of human Chk1 kinase enzyme, which is involved in cell cycle regulation.
Mécanisme D'action
The mechanism of action of pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- involves its interaction with molecular targets and pathways. For instance, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which plays a crucial role in cell cycle regulation and DNA damage response . The compound’s structural diversity allows for modulation of activity by modifying different regions of the molecule .
Comparaison Avec Des Composés Similaires
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Comparison: Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl- is unique due to its specific isomer arrangement, which contributes to its distinct biological activities. While other pyranopyrazole isomers also exhibit biological significance, pyrano[2,3-c]pyrazoles are the most extensively investigated due to their promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Propriétés
Numéro CAS |
89814-95-9 |
|---|---|
Formule moléculaire |
C13H11N5O |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3,6-diamino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11N5O/c14-6-8-9(7-4-2-1-3-5-7)10-11(15)17-18-13(10)19-12(8)16/h1-5,9H,16H2,(H3,15,17,18) |
Clé InChI |
KFKINCFUZCIWCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)






